molecular formula C18H12F7N3O2 B5027925 [5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazol-1-yl]-pyridin-3-ylmethanone

[5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazol-1-yl]-pyridin-3-ylmethanone

Cat. No.: B5027925
M. Wt: 435.3 g/mol
InChI Key: RZZISGSORAAQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazol-1-yl]-pyridin-3-ylmethanone: is a synthetic organic compound characterized by its unique structure, which includes a heptafluoropropyl group, a hydroxy group, and a pyrazolyl-pyridinylmethanone core

Properties

IUPAC Name

[5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazol-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F7N3O2/c19-16(20,17(21,22)18(23,24)25)15(30)9-13(11-5-2-1-3-6-11)27-28(15)14(29)12-7-4-8-26-10-12/h1-8,10,30H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZISGSORAAQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C(C(C(F)(F)F)(F)F)(F)F)O)C(=O)C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazol-1-yl]-pyridin-3-ylmethanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the Heptafluoropropyl Group: The heptafluoropropyl group can be introduced via nucleophilic substitution reactions using heptafluoropropyl halides.

    Hydroxylation: The hydroxy group is introduced through selective oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Coupling with Pyridine: The final step involves coupling the pyrazole derivative with a pyridine moiety, typically through a condensation reaction using reagents like phosphorus oxychloride or other coupling agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups present.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or chemical resistance.

    Surface Coatings: Its fluorinated group makes it suitable for use in surface coatings to impart hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of [5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazol-1-yl]-pyridin-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The heptafluoropropyl group can enhance binding affinity through hydrophobic interactions, while the hydroxy group can participate in hydrogen bonding. The pyrazole and pyridine rings provide a rigid scaffold that can fit into specific binding sites, modulating the activity of the target molecule.

Comparison with Similar Compounds

  • [5-(1,1,2,2,3,3,3-heptafluoropropyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone]
  • [5-(1,1,2,2,3,3,3-heptafluoropropyl)-1,3,4-thiadiazol-2-amine]
  • [2-(5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrazol-3-yl)pyridine]

Uniqueness:

  • Structural Features: The presence of both a hydroxy group and a heptafluoropropyl group in the same molecule is relatively unique, providing a combination of hydrophilic and hydrophobic properties.
  • Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for different applications.
  • Applications: Its potential applications in drug development, materials science, and industrial processes highlight its versatility compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.